molecular formula C15H19N3O3 B2882807 2-{4-[4-(tert-butyl)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetic acid CAS No. 860644-61-7

2-{4-[4-(tert-butyl)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetic acid

Cat. No.: B2882807
CAS No.: 860644-61-7
M. Wt: 289.335
InChI Key: UCVBGNHJAPDQOM-UHFFFAOYSA-N
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Description

2-{4-[4-(tert-butyl)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetic acid is a complex organic compound featuring a triazole ring, a tert-butyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[4-(tert-butyl)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetic acid typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and conditions. Catalysts such as palladium or platinum may be employed to facilitate specific steps, and advanced purification techniques like crystallization and chromatography are used to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-{4-[4-(tert-butyl)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using hydrogen gas and metal catalysts can modify the triazole ring or other parts of the molecule.

Common Reagents and Conditions

Common reagents include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens or alkyl groups .

Scientific Research Applications

2-{4-[4-(tert-butyl)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-{4-[4-(tert-butyl)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetic acid exerts its effects involves interactions with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, altering their activity. The phenyl and tert-butyl groups contribute to the compound’s overall hydrophobicity and steric properties, influencing its binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[4-(tert-butyl)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetic acid is unique due to its combination of a triazole ring with tert-butyl and phenyl groups, providing distinct chemical and physical properties that are not found in the similar compounds listed above .

Properties

IUPAC Name

2-[4-(4-tert-butylphenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-10-16-17(9-13(19)20)14(21)18(10)12-7-5-11(6-8-12)15(2,3)4/h5-8H,9H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVBGNHJAPDQOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC=C(C=C2)C(C)(C)C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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